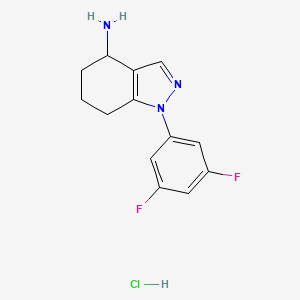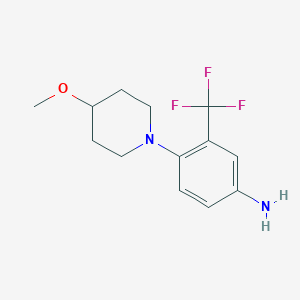
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Übersicht
Beschreibung
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a chemical compound with the molecular formula C11H15BO3 . It is a solid substance and acts as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 206.05 .Wissenschaftliche Forschungsanwendungen
Fluoreszierender Indikator für Zucker
Diese Verbindung dient als fluoreszierender Indikator zum Nachweis von Zuckern wie D-Fructose, D-Glucose und D-Galactose . Seine Fähigkeit, selektiv an diese Zucker zu binden, macht es wertvoll für Anwendungen in biochemischen Assays und diagnostischer Forschung.
Korrosionsschutz
Obwohl es nicht direkt mit der betreffenden Verbindung zusammenhängt, haben Forschungen an ähnlichen borhaltigen Verbindungen ein Potenzial für Korrosionsschutzanwendungen gezeigt . Es ist plausibel, dass „4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol“ auf seine Wirksamkeit beim Schutz von Metallen vor Korrosion, insbesondere in sauren Umgebungen, untersucht werden könnte.
Antimikrobielle Anwendungen
Borverbindungen sind für ihre antimikrobiellen Eigenschaften bekannt. Obwohl spezifische Studien zu dieser Verbindung nicht verfügbar sind, haben ihre strukturellen Analoga Wirksamkeit gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Antioxidative Eigenschaften
Das antioxidative Potenzial von borhaltigen Verbindungen ist ein weiterer interessanter Bereich. Sie können als Radikalfänger wirken, was entscheidend ist, um oxidativen Stress-bedingte Schäden in biologischen Systemen zu verhindern . Diese Eigenschaft könnte in der Pharmakologie und in Nutrazeutika genutzt werden.
Materialwissenschaften
In den Materialwissenschaften tragen Borverbindungen zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften bei. “this compound” könnte auf seine Rolle bei der Herstellung neuer polymerer Materialien oder der Verbesserung bestehender Materialien untersucht werden .
Chemische Synthese
Diese Verbindung kann als Zwischenprodukt oder Reagenz in der organischen Synthese dienen und so zur Konstruktion komplexer molekularer Architekturen beitragen. Seine Borgruppe ist besonders nützlich für verschiedene organische Transformationen .
Elektrochemische Anwendungen
Angesichts des Interesses an Borverbindungen aufgrund ihrer elektrochemischen Eigenschaften besteht das Potenzial, dass „this compound“ bei der Entwicklung von Batterietechnologien eingesetzt wird oder als Additiv zur Verbesserung der Leistung bestehender Batteriesysteme dient .
Spektroskopische Studien
Die einzigartige Struktur der Verbindung macht sie für spektroskopische Studien geeignet, einschließlich NMR und Massenspektrometrie, um Einblicke in molekulare Wechselwirkungen und Dynamik zu gewinnen .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
While specific future directions for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” were not found in the search results, its use as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists suggests potential applications in medicinal chemistry and drug development.
Wirkmechanismus
Mode of Action
It is known to act as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives . These derivatives have been identified as GPR40 agonists , which suggests that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol may interact with GPR40 receptors.
Biochemical Pathways
It is known to be involved in the synthesis of 3-hydroxy-5-arylisothiazole derivatives
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is recommended to be stored at 2-8℃ in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQBZPLKRDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)


![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)


